5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide
Description
5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide is a heterocyclic compound featuring a 1,3,4-thiadiazine core fused with a 2,3-dihydrobenzo[1,4]dioxin moiety. The hydrobromide salt enhances its stability and solubility for pharmacological applications. Its design likely targets kinase inhibition or antiproliferative effects, as seen in compounds with similar scaffolds .
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S.BrH/c12-11-14-13-8(6-17-11)7-1-2-9-10(5-7)16-4-3-15-9;/h1-2,5H,3-4,6H2,(H2,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDWIJGWTRJKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(SC3)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide is a unique chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 330.20 g/mol. The structure features a thiadiazine ring fused with a dioxin moiety, which is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that compounds containing dioxin structures exhibit antioxidant properties. This could be beneficial in mitigating oxidative stress-related diseases.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. The inhibition of COX-1 and COX-2 by related structures indicates that this compound may also possess anti-inflammatory properties .
- Neuroprotective Effects : Some derivatives of thiadiazine have demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Activity : A study evaluating the anti-inflammatory properties of similar thiadiazine derivatives found that compounds with structural similarities exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models. The effectiveness was comparable to established anti-inflammatory drugs like sodium diclofenac .
- Neuroprotection : In vitro studies on neuronal cell lines treated with corticosterone revealed that compounds similar to this compound significantly improved cell viability and reduced markers of neurotoxicity. This suggests potential for therapeutic use in conditions such as Alzheimer's disease .
Comparison with Similar Compounds
Thiazolidinone Derivatives (9l, 9m, 9n)
Imidazothiadiazoles (10c, 10d)
- Structure : Imidazo[2,1-b][1,3,4]thiadiazole core with bromo or fluoro substituents.
- Synthesis: Derived from α-bromoacetyl intermediates and indole derivatives via reflux in ethanol .
- Key Properties :
Oxadiazole Derivatives
- Structure : 1,3,4-Oxadiazoles with dihydrobenzo[1,4]dioxin substituents (e.g., 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-amine, 95% purity) .
- Synthesis : Achieved via cyclization of thiosemicarbazides or Suzuki coupling, with yields ranging 12–58% .
- Key Properties : Purified via HPLC, emphasizing the need for high-resolution techniques for structurally similar compounds .
Physicochemical Properties
| Compound Class | Example | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|---|
| Thiazolidinones | 9n | 202–204 | N/A | 4-hydroxy-3-methoxybenzylidene |
| Imidazothiadiazoles | 10c | 327 | 55 | 5-bromoindole |
| Oxadiazoles | 10k-t series | N/A | 12–58 | Varying arylthio groups |
Kinase Inhibition
- Thiazolidinones: 9j (1,3-benzodioxol-5-yl substituent): IC₅₀ = 1.4 µM (SsCK1 kinase). 9n (2,3-dihydrobenzo[1,4]dioxin-6-yl): IC₅₀ = 2 µM (SsCK1), highlighting selectivity for bulky substituents .
Antiproliferative Effects
- 9i (2,3-dihydrobenzo[1,4]dioxin-6-ylmethylene): Inhibits Huh7 D12 and MDA-MB-231 cancer cell lines (IC₅₀ < 10 µM) but spares normal fibroblasts .
Structural-Activity Relationships (SAR)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
